26-Deoxycimicifugoside: Structural Profiling, Extraction, and Analytical Characterization
26-Deoxycimicifugoside: Structural Profiling, Extraction, and Analytical Characterization
Executive Summary
As research into complex botanical therapeutics accelerates, the precise characterization of secondary metabolites remains a critical bottleneck in drug development. 26-Deoxycimicifugoside (often stereochemically corrected in modern literature as 23-epi-26-deoxycimicifugoside ) is a highly bioactive cycloartane triterpene xyloside[1],[2]. Extracted primarily from the rhizomes of Cimicifuga species (such as Cimicifuga foetida and Cimicifuga racemosa, commonly known as black cohosh), this compound is a major marker of quality and pharmacological efficacy in traditional and modern herbal medicines[1],[3].
This whitepaper provides an in-depth technical guide for researchers and analytical scientists, detailing the physicochemical properties, optimized extraction methodologies, and advanced chromatographic characterization techniques required to isolate and quantify 26-Deoxycimicifugoside with high scientific integrity.
Physicochemical Profiling & Structural Elucidation
26-Deoxycimicifugoside features a tetracyclic cycloartane skeleton glycosylated with a xylopyranoside moiety. The structural complexity of this compound—characterized by multiple chiral centers and a lack of conjugated double bonds—dictates the specific analytical and extraction modalities required for its study.
High-resolution mass spectrometry (HRMS) confirms its theoretical monoisotopic mass. When ionized in negative electrospray ionization (ESI) mode, the deprotonated molecule
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Compound Name | 26-Deoxycimicifugoside (23-epi-26-deoxycimicifugoside) |
| CAS Registry Number | 214146-75-5 / 1374149-12-8[1],[2] |
| Molecular Formula | C₃₇H₅₄O₁₀[5],[2] |
| Molecular Weight | 658.82 g/mol [5],[2] |
| Chemical Class | Cycloartane Triterpene Xyloside / Saponin[1],[2] |
| Botanical Source | Cimicifuga foetida L., Cimicifuga racemosa[1],[2] |
| Exact Mass ( | 657.3644 Da[4] |
Extraction and Isolation Methodology
To achieve high-yield recovery of 26-Deoxycimicifugoside from raw Cimicifugae Rhizoma while preserving its structural integrity, a highly controlled solid-liquid extraction protocol is mandatory.
Step-by-Step Extraction Protocol
-
Matrix Preparation: Pulverize dried Cimicifugae Rhizoma and pass the powder through a 50-mesh sieve to ensure uniform particle size[4],[6].
-
Solvent Addition: Accurately weigh 0.5 g of the powder into a stoppered conical flask and add 10 mL of an 80% methanol-water (v/v) solution[4].
-
Ultrasonic Extraction: Subject the mixture to ultrasonic extraction at 50°C for 40 minutes[4],[6].
-
Volume Reconstitution: Allow the extract to cool to room temperature, then add 80% methanol to compensate for any solvent lost to evaporation[4].
-
Centrifugation & Filtration: Centrifuge the extract at 13,000 rpm for 10 minutes to pellet the insoluble matrix. Pass the supernatant through a 0.22 µm PTFE membrane filter prior to chromatographic injection[4],[6].
Figure 1: Step-by-step ultrasonic extraction workflow for 26-Deoxycimicifugoside isolation.
Causality & Rationale for Experimental Choices
-
Solvent Selection (80% Methanol): Triterpene xylosides are amphiphilic. The aglycone (cycloartane skeleton) is highly lipophilic, while the xylopyranoside sugar moiety is hydrophilic. An 80% methanol solution provides the exact dielectric constant required to disrupt cellular membranes and optimally solubilize these amphiphilic saponins while leaving highly non-polar lipids and highly polar polysaccharides behind[4].
-
Ultrasonic Cavitation vs. Soxhlet: Traditional thermal reflux (Soxhlet) risks the thermal degradation or hydrolysis of the fragile glycosidic bonds. Ultrasonication induces acoustic cavitation—micro-bubbles that implode, creating localized shear forces that mechanically disrupt plant cell walls, drastically improving mass transfer rates at a safe temperature (50°C)[4].
Analytical Characterization (UPLC-Q-TOF-MS & HPLC-ELSD)
Because 26-Deoxycimicifugoside lacks a conjugated
Step-by-Step Analytical Workflow (UPLC-Q-TOF-MS)
-
Chromatographic Separation: Inject 3 µL of the filtered extract onto an ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) maintained at 35°C[4],[6].
-
Mobile Phase Gradient: Utilize a binary gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Elute from 5% B to 95% B over a 70-minute gradient to separate the complex triterpene matrix[4],[6].
-
Ionization: Operate the ESI source in negative ion mode. Set the de-clustering voltage to -100 V, source temperature to 500°C, and collision energy to -38 V[4].
-
Mass Acquisition: Scan the mass range from m/z 100 to 1500. Extract the chromatogram at m/z 657.3644 to isolate the 26-Deoxycimicifugoside signal[4].
Figure 2: UPLC-Q-TOF-MS analytical pipeline for the characterization of triterpene xylosides.
Causality & Rationale for Detection Modalities
-
Formic Acid Modifier: The addition of 0.1% formic acid to the aqueous phase serves a dual purpose. Chromatographically, it suppresses the ionization of residual silanol groups on the stationary phase, preventing peak tailing. Mass spectrometrically, it acts as a proton donor/acceptor that stabilizes the formation of
adducts in negative ESI mode, maximizing detector sensitivity[4],[8]. -
Negative Ion Mode Preference: While triterpenes can form sodium adducts
in positive mode, negative mode ESI yields cleaner spectra with less background noise for saponins, allowing for precise tracking of the 657.3644 Da precursor ion[4].
Protocol Validation & Quality Control (Self-Validating System)
To ensure the trustworthiness of the analytical run, the protocol must be self-validating. According to pharmacopeial standards for Cimicifuga extracts, a System Suitability Solution containing reference standards (e.g., actein and 23-epi-26-deoxyactein) must be injected prior to sample analysis. The run is only validated if the chromatographic resolution (
Pharmacological Mechanisms & Biological Activity
Beyond its utility as a chemical marker, 26-Deoxycimicifugoside is a potent bioactive agent. In vitro assays have demonstrated its potent cytotoxicity against specific human cancer cell lines, notably HeLa (cervical cancer) and MCF-7 (breast cancer), exhibiting
Furthermore, as a core constituent of Cimicifugae Rhizoma, it plays a mechanistic role in the extract's broader immunomodulatory and anti-inflammatory pathways. Recent molecular docking and metabolomic studies indicate that these cycloartane triterpenoids interact with key inflammatory targets (such as GAPDH, JAK2, and TLR4), providing a molecular basis for their historical use in treating acute pneumonia, systemic lupus erythematosus, and menopausal symptoms[5],[4],[3].
References
-
Title : 26-Deoxycimicifugoside | CAS:214146-75-5 | Manufacturer ChemFaces Source : chemfaces.com URL : 1
-
Title : 26-DEOXYCIMICIFUGOSIDE | 214146-75-5 - ChemicalBook Source : chemicalbook.com URL : 5
-
Title : 23-Epi-26-deoxycimicifugoside | Natural Product | MedChemExpress Source : medchemexpress.com URL : 2
-
Title : usp31nf26s1_m9820, Dietary Supplements: Black Cohosh Source : uspbpep.com URL :7
-
Title : The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia Source : semanticscholar.org URL : 4
-
Title : Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing Source : nih.gov URL : 8
-
Title : Black Cohosh - PubChem Source : nih.gov URL : 3
-
Title : A comprehensive strategy integrating metabolomics with DNA barcoding for discovery of combinatorial discriminatory quality markers: A case of Cimicifuga foetida and Cimicifuga dahurica Source : arabjchem.org URL : 6
Sources
- 1. 26-Deoxycimicifugoside | CAS:214146-75-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Black Cohosh - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 26-DEOXYCIMICIFUGOSIDE | 214146-75-5 [m.chemicalbook.com]
- 6. A comprehensive strategy integrating metabolomics with DNA barcoding for discovery of combinatorial discriminatory quality markers: A case of <i>Cimicifuga foetida</i> and <i>Cimicifuga dahurica</i> - Arabian Journal of Chemistry [arabjchem.org]
- 7. uspbpep.com [uspbpep.com]
- 8. Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
